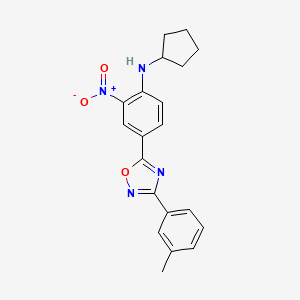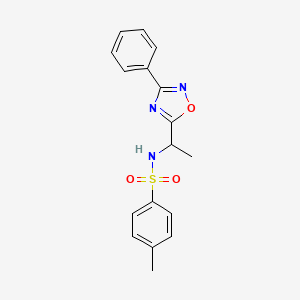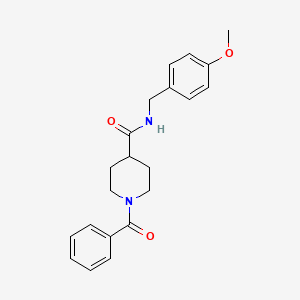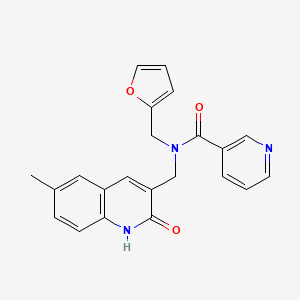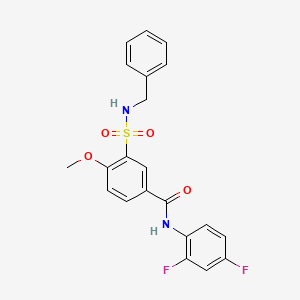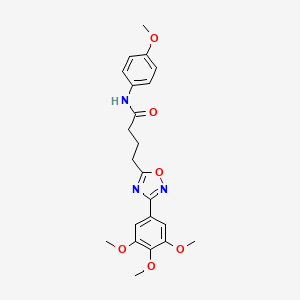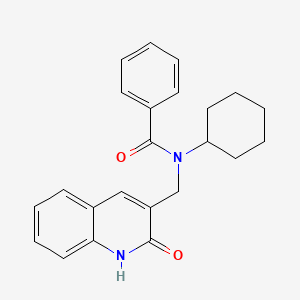
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQMA is a derivative of quinoline, which is a heterocyclic organic compound that is commonly used in the synthesis of various drugs and natural products. In
作用機序
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. The inhibition of these enzymes and receptors is believed to be responsible for the various biological activities exhibited by this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound with high purity. This compound is also soluble in various solvents, making it suitable for use in various assays and experiments. However, there are also limitations to the use of this compound in lab experiments. This compound exhibits low aqueous solubility, which can limit its use in certain applications. This compound also has moderate toxicity, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is the further exploration of its potential applications in medicine, agriculture, and materials science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. The development of more efficient synthesis methods and the optimization of its physicochemical properties are also important areas of future research.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction between 2-hydroxy-3-formylquinoline and N-cyclohexyl-N-phenylurea in the presence of a base catalyst. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it suitable for various applications in scientific research.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to exhibit herbicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In materials science, this compound has been studied for its potential use in the development of organic semiconductors and OLEDs.
特性
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKPTSLSBJTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
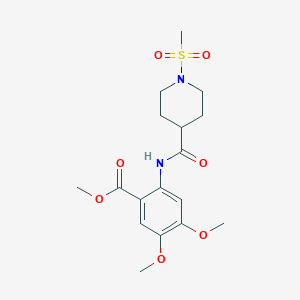
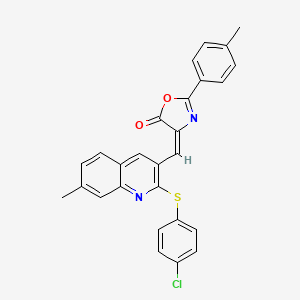

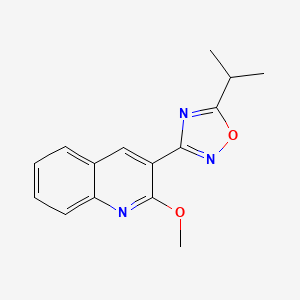
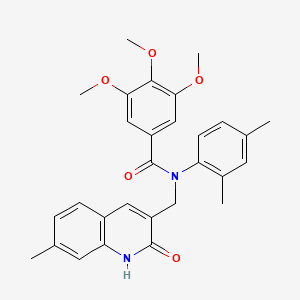
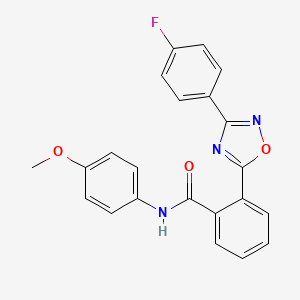
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
